![molecular formula C8H18OSi B6602571 [1-(trimethylsilyl)cyclobutyl]methanol CAS No. 97592-21-7](/img/structure/B6602571.png)
[1-(trimethylsilyl)cyclobutyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Trimethylsilyl)cyclobutyl]methanol: is an organic compound with the molecular formula C8H18OSi and a molecular weight of 158.31 g/mol. This compound features a cyclobutyl ring substituted with a trimethylsilyl group and a methanol group, making it a unique structure in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(trimethylsilyl)cyclobutyl]methanol typically involves the reaction of cyclobutylmethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: [1-(Trimethylsilyl)cyclobutyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used.
Major Products Formed:
Oxidation: Formation of cyclobutyl ketone or aldehyde.
Reduction: Formation of cyclobutylmethane.
Substitution: Formation of various substituted cyclobutyl derivatives.
科学的研究の応用
Chemistry: [1-(Trimethylsilyl)cyclobutyl]methanol is used as a building block in organic synthesis.
Biology and Medicine: While specific biological and medicinal applications of this compound are not well-documented, compounds with similar structures are often investigated for their potential biological activity. The trimethylsilyl group can enhance the lipophilicity and membrane permeability of molecules, which may be beneficial in drug design.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to the final products, such as increased stability and reactivity.
作用機序
The mechanism of action of [1-(trimethylsilyl)cyclobutyl]methanol is primarily related to its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the trimethylsilyl group can act as a protecting group or enhance the compound’s lipophilicity. The cyclobutyl ring can introduce strain into the molecule, which can influence its reactivity and stability .
類似化合物との比較
[1-(Trimethylsilyl)cyclobutyl]methanamine: Similar structure with an amine group instead of a hydroxyl group.
Cyclobutylmethanol: Lacks the trimethylsilyl group, making it less lipophilic and potentially less reactive.
Trimethylsilylcyclobutane: Lacks the hydroxyl group, reducing its ability to participate in hydrogen bonding and nucleophilic reactions.
Uniqueness: [1-(Trimethylsilyl)cyclobutyl]methanol is unique due to the presence of both the trimethylsilyl and hydroxyl groups on a cyclobutyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity, reactivity, and the ability to act as a versatile building block in organic synthesis.
特性
IUPAC Name |
(1-trimethylsilylcyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OSi/c1-10(2,3)8(7-9)5-4-6-8/h9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHWKPUJDFDSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1(CCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
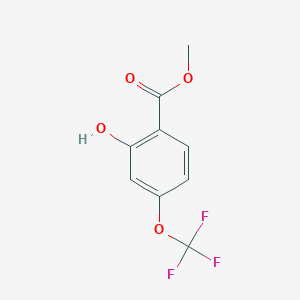
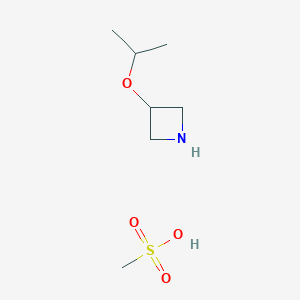
amine hydrochloride](/img/structure/B6602499.png)
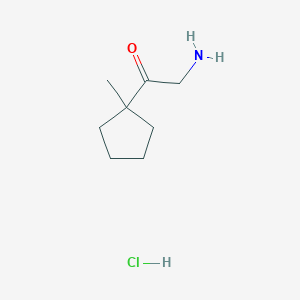
![2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B6602510.png)
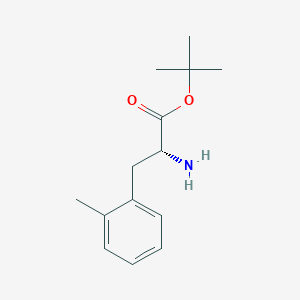
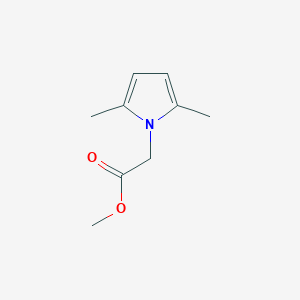
![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)

![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602565.png)


![5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6602597.png)
